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Hyep B

Cat. No.: B1576381
Attention: For research use only. Not for human or veterinary use.
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Description

Hyep B is a highly purified, recombinant Hepatitis B surface antigen (HBsAg) produced in S. cerevisiae for consistent quality and performance in research settings. This antigen is fundamental for studying the virology and immunopathogenesis of the Hepatitis B virus (HBV), a major global health concern affecting the liver and causing both acute and chronic disease . Researchers utilize this compound in the development and calibration of immunoassays, such as ELISA, to detect HBV-specific antibodies . It also serves as a critical reagent in vaccine research, investigations into host immune responses, and studies aimed at understanding the mechanisms of viral entry and persistence. Chronic HBV infection can lead to severe complications including cirrhosis and hepatocellular carcinoma (HCC), making basic research with reagents like this compound vital for advancing therapeutic and diagnostic solutions . This product is supplied purified and is for Research Use Only. It is not intended for diagnostic procedures or human use.

Properties

bioactivity

Antimicrobial

sequence

CGETCIYIPCFTEAVGCKCKDKVCYKN

Origin of Product

United States

Discovery and Natural Occurrence of Hyep B

Identification of Hyep B as a Cyclotide

This compound was identified as a member of the cyclotide family. nih.govgoogle.comcpu-bioinfor.orggoogle.com Its classification as a cyclotide is based on its characteristic structural elements, including the head-to-tail cyclized peptide chain and the presence of the cyclic cystine knot. nih.govdiva-portal.orgwikipedia.org Research has focused on characterizing the amino acid sequences of cyclotides, which provides insight into their structural diversity and potential functions. nih.govwikipedia.orgnih.gov this compound, like other cyclotides, is a relatively small peptide, typically comprising around 30 amino acids. wikipedia.orgnih.gov The specific sequence of this compound has been determined in research studies investigating cyclotide diversity in its source plant. google.comgoogle.com

Botanical Source: Hybanthus epacroides (Violaceae)

The natural source of this compound is the plant Hybanthus epacroides. nih.govcpu-bioinfor.orgkew.orgala.org.au This species belongs to the genus Hybanthus, which is part of the Violaceae family. kew.orgala.org.auwfoplantlist.orgwikipedia.org The Violaceae family, commonly known as the violet family, is recognized as a significant source of cyclotides, with numerous cyclotide-containing species identified within this group. diva-portal.orgwikipedia.org Hybanthus epacroides is one of several Hybanthus species that have been studied for their cyclotide content. nih.govdiva-portal.org

Geographical Distribution and Ecological Niche of Source Plants

Hybanthus epacroides, the botanical source of this compound, is native to Australia. nih.govcpu-bioinfor.org The genus Hybanthus has a presence across the Australian continent. nih.govrbg.vic.gov.au Ecological niche modeling is a tool used to understand the environmental conditions that influence the distribution of species, considering factors such as climate, habitat preferences, and biotic interactions. researchgate.netnih.govpeerj.comscielo.brscielo.org.mx While specific detailed ecological niche data solely for Hybanthus epacroides and its cyclotide production in the wild are not extensively detailed in the provided search results, the plant is known to occur in wild populations in Australia. nih.gov The presence of cyclotides in these plants is often associated with defense mechanisms against herbivores and pests, suggesting an ecological role in the plant's interaction with its environment. nih.govdiva-portal.orgwikipedia.org

Context within the Diversity of Cyclotides in Australian Hybanthus

Australian Hybanthus species are particularly rich sources of cyclotides, exhibiting a remarkable level of peptide diversity. nih.govcapes.gov.broup.comuq.edu.auuq.edu.au Studies sampling various Hybanthus species across Australia have revealed the presence of a large number of novel cyclotides. nih.govcapes.gov.broup.comuq.edu.au For instance, one comprehensive study reported the discovery of at least 246 new cyclotides in 11 sampled species, with 26 novel sequences characterized. nih.govoup.com This highlights that the genus Hybanthus in Australia represents a significant reservoir of cyclotide structures. nih.govuq.edu.au this compound is one example among the many cyclotides identified from this diverse group of plants. nih.govgoogle.comgoogle.com The exploration of this diversity provides insights into the evolution of these peptides and their potential applications. nih.govcapes.gov.bruq.edu.au

The following table summarizes the cyclotide diversity found in Australian Hybanthus based on research findings:

GenusGeographical OriginNumber of Species SampledNumber of New Cyclotides Identified (at least)Novel Sequences Characterized
HybanthusAustralia1124626

Source: Based on research findings regarding cyclotide diversity in Australian Hybanthus. nih.govoup.com

Isolation and Purification Methodologies for Hyep B

Plant Material Preparation and Extraction Protocols

While HBsAg is virally derived, research has explored the use of plant extracts for their antiviral properties, including activity against Hepatitis B virus. One such plant studied is Phyllanthus niruri. An aqueous extract of this plant has been shown to bind to the surface antigen of the Hepatitis B virus in vitro. nih.gov

The general protocol for preparing such an extract involves:

Collection and authentication of the plant material.

Thorough washing and drying of the plant parts.

Grinding the dried material into a fine powder.

Extraction using an aqueous solvent.

Filtration and concentration of the extract to obtain the crude product containing the active compounds.

In studies investigating the effects of Phyllanthus niruri on woodchuck hepatitis virus (WHV), a closely related model for HBV, the extract was administered to infected animals to assess its antiviral activity. nih.gov Research has also been conducted on other plants, such as Geranium carolinianum L., where a polyphenolic extract was evaluated for its anti-HBV effects in cell cultures. nih.gov

Chromatographic Techniques for Initial Separation

Chromatography is a cornerstone of HBsAg purification, enabling the separation of the target antigen from host cell proteins and other contaminants. veterinarypaper.com

Various liquid chromatography techniques are employed for the initial separation of HBsAg. These methods separate molecules based on their size, charge, and binding affinity.

Gel Filtration Chromatography: This technique, also known as size exclusion chromatography, separates molecules based on their size. A Superdex 200 prep grade column has been used to separate HBsAg from lower molecular weight protein contaminants. nih.gov The process involves equilibrating the column with a suitable buffer, such as phosphate-buffered saline (PBS), and then passing the crude sample through the column. nih.gov Larger molecules like HBsAg particles elute earlier than smaller contaminant proteins.

Ion Exchange Chromatography (IEC): IEC separates proteins based on their net charge. It is a widely used technique in the biopharmaceutical industry due to its high capacity and scalability. researchgate.net However, the recovery rate for recombinant HBsAg can sometimes be low, necessitating optimization of buffer conditions to improve yield. researchgate.net

Affinity Chromatography: This highly specific method utilizes the binding affinity between an antigen and an antibody. Monoclonal antibodies against HBsAg can be immobilized on a support matrix to capture the antigen from crude lysates, effectively removing a majority of impurities like DNA and host cell proteins. veterinarypaper.com Heparin-affinity chromatography is another approach, where HBsAg particles are captured on heparin columns and then eluted with a high-salt buffer. mdpi.com

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. This technique has been developed as a platform for purifying Hepatitis B core virus-like particles (HBc-VLP), which have strong surface hydrophobicity. researchgate.net

The table below summarizes the application of different liquid chromatography techniques for HBsAg separation.

Chromatography TechniquePrinciple of SeparationApplication in HBsAg PurificationReference
Gel FiltrationSize and molecular weightRemoval of low molecular weight protein contaminants. nih.gov nih.gov
Ion ExchangeNet chargeSeparation of HBsAg from host cell proteins. researchgate.net researchgate.net
AffinitySpecific binding affinityTargeted isolation of rHBsAg from unpurified cell lysates. veterinarypaper.com veterinarypaper.com
Hydrophobic InteractionHydrophobicityPurification of Hepatitis B core virus-like particles. researchgate.net researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of HBsAg preparations. Reversed-phase HPLC (RP-HPLC) is a commonly used method for this purpose.

A validated RP-HPLC method has been developed for the estimation of HBsAg in bulk preparations. scispace.comorientjchem.org This method typically utilizes a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol). scispace.comorientjchem.org Detection is often carried out using a UV detector at a wavelength of 280 nm. scispace.comorientjchem.org The retention time of the HBsAg peak is a key parameter for its identification. For instance, one method reported a retention time of 7.80 minutes for HBsAg. scispace.comorientjchem.org

The performance of the HPLC method is validated for several parameters, as detailed in the table below.

Validation ParameterDescriptionTypical Results for HBsAg AnalysisReference
LinearityThe ability of the method to produce results that are directly proportional to the concentration of the analyte.Linear in the concentration range of 1 to 24 µg/mL with a correlation coefficient of 0.9999. scispace.com
PrecisionThe closeness of agreement between a series of measurements.Inter-day and intra-day relative standard deviation (RSD) not more than 1.144%. scispace.com
AccuracyThe closeness of the test results obtained by the method to the true value.Assessed by recovery studies. scispace.com
Limit of Detection (LOD)The lowest amount of an analyte in a sample that can be detected.13 ng/mL. scispace.com
Limit of Quantitation (LOQ)The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.40 ng/mL. scispace.com

Multi-Stage Purification Strategies to Obtain Chromatographically Pure HBsAg

Achieving high purity of HBsAg often requires a multi-stage purification strategy that combines several techniques. These strategies are designed to progressively remove impurities and enrich the target antigen.

A typical multi-stage purification process may include the following steps:

Initial Clarification and Concentration: The process often begins with the removal of whole cells and cellular debris from the culture medium, which can be achieved through centrifugation or ultrafiltration. google.com The clarified supernatant containing HBsAg is then concentrated. google.com

Precipitation: Acid precipitation can be used to preliminarily precipitate the target protein from cell lysates. veterinarypaper.com

Chromatographic Separations: A combination of different chromatography steps is then employed. For example, an initial separation using ion exchange or affinity chromatography might be followed by a polishing step using gel filtration chromatography. scispace.com

Ultracentrifugation: Techniques like isopycnic ultracentrifugation using a potassium bromide (KBr) gradient or sucrose (B13894) gradient ultracentrifugation can be used to separate HBsAg particles based on their density. nih.govmdpi.com

One described protocol involves a three-step process for the purification of HBV from cell culture supernatants:

Cultivation of producer cells and collection of the supernatant. mdpi.com

Purification and concentration via heparin-affinity chromatography. mdpi.com

Further purification, buffer exchange, and concentration via sucrose gradient ultracentrifugation. mdpi.com

Another strategy for purifying recombinant HBsAg from yeast involves acid precipitation, ultrafiltration, and ion exchange chromatography. veterinarypaper.com The purity of the final product can reach over 98%. nih.gov The effectiveness of different purification methods can be compared to select the most efficient strategy. nih.gov

Structural Elucidation and Characterization of Hyep B

Primary Amino Acid Sequence Analysis of Hyep B (Partial and Full Sequence Elucidation)

The primary structure of this compound involves the linear arrangement of its amino acid residues. Sequence analysis is a fundamental step in the structural elucidation of peptides and proteins. For cyclotides like this compound, the sequence is typically determined after linearization of the cyclic backbone.

One study provides a partial sequence for this compound as C, GET, C, IYIP-, C, F-TEAV-G, C, K, C, --KDKV, C, YKN nih.gov. This sequence highlights the conserved cysteine residues (indicated by 'C'), which are crucial for disulfide bond formation, and intervening loops of other amino acids nih.gov. The sequence is aligned based on these conserved cysteine residues, numbered I to VI according to their appearance in the linear precursor nih.gov. The segments between cysteine residues are referred to as loops, and loop 6 is formed at the cyclization point of the linear precursor nih.gov.

Detailed research findings often involve comparing the sequences of different cyclotides to identify conserved regions and variations. The conserved cysteine framework is a hallmark of the cyclotide family nih.gov.

Disulfide Bond Connectivity and Native Chemical Topology

A defining characteristic of cyclotides is their knotted arrangement of disulfide bonds, known as a cystine knot motif nih.gov. This motif, along with head-to-tail cyclization, is key to their stability nih.gov. Disulfide bonds form between cysteine residues. This compound, based on its partial sequence, contains multiple cysteine residues, indicating the presence of multiple disulfide bonds nih.gov.

The native chemical topology refers to the specific pairing of cysteine residues through disulfide bonds in the naturally occurring, folded peptide. Elucidating this connectivity is critical for understanding the molecule's three-dimensional structure and stability. While the provided information confirms the presence of cysteine residues in this compound and the general characteristic of a cystine knot in cyclotides nih.gov, the specific disulfide bond pairing for this compound is not explicitly detailed in the search results. However, in other proteins containing cysteine residues, disulfide bonds can be intra-chain (within the same peptide chain) or inter-chain (between different peptide chains) nih.govnih.gov. The formation and rearrangement of disulfide bonds are complex processes influenced by the cellular environment and specific enzymes researchgate.net.

Head-to-Tail Cyclization: Confirmation and Implications for Stability

Head-to-tail cyclization is another defining feature of cyclotides, where the N-terminus of the peptide chain is linked to the C-terminus, forming a continuous loop nih.gov. This macrocyclic structure, in conjunction with the cystine knot, provides exceptional stability nih.gov.

Confirmation of head-to-tail cyclization in peptides can be achieved through various methods, including mass spectrometry and chemical degradation studies. The cyclic nature prevents the presence of free N- and C-termini, which can be detected analytically. The cyclization point in cyclotides is typically formed at loop 6 of the linear precursor nih.gov. This cyclization significantly enhances the peptide's resistance to exopeptidase degradation, contributing to its remarkable stability in biological and chemical environments nih.gov.

Ribosomal cyclic peptides, a class that includes cyclotides, are exclusively head-to-tail cyclized researchgate.net. Synthetic methods for achieving head-to-tail cyclization of linear peptides have also been developed, often involving solid-phase peptide synthesis followed by cyclization in solution or on a support cem.comrsc.orgnih.gov.

Advanced Spectroscopic Techniques for Structural Confirmation

Advanced spectroscopic techniques are indispensable for confirming the primary sequence, determining molecular weight and purity, and elucidating the three-dimensional structure of peptides like this compound.

Tandem Mass Spectrometry (MS-MS) for Sequence Verification

Tandem mass spectrometry (MS-MS) is a powerful technique used for peptide sequencing nih.govyoutube.comwikipedia.org. In MS-MS, precursor ions are selected based on their mass-to-charge ratio (m/z) and then fragmented youtube.comwikipedia.org. The resulting fragment ions are then analyzed in a second mass analyzer youtube.comwikipedia.org. The fragmentation pattern provides information about the amino acid sequence of the peptide youtube.comwikipedia.org. This technique is commonly used in proteomics for protein identification and characterization nih.govwikipedia.org. For peptides containing disulfide bonds, MS-MS can also provide information about the fragmentation of these bonds researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Purity

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing biomolecules, including peptides and proteins uab.edulibretexts.orgasdlib.org. ESI-MS produces multiply charged ions from molecules in solution, allowing for the determination of their molecular weight uab.edulibretexts.orgasdlib.org. The resulting mass spectrum shows a series of peaks representing different charge states of the analyte uab.edulibretexts.orgasdlib.org. From these peaks, the molecular weight of the protein can be calculated with high precision uab.eduasdlib.org. ESI-MS is also used to assess the purity of a sample by identifying the presence of components with different molecular weights uab.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the three-dimensional structure of molecules in solution researchgate.netacs.org. For peptides and proteins, NMR can provide detailed information about the conformation, dynamics, and interactions of the molecule researchgate.netacs.org. Different types of NMR experiments (e.g., 1D 1H NMR, 2D COSY, HSQC, HMBC, NOESY) provide complementary information about the connectivity of atoms, the types of functional groups present, and through-space interactions between nuclei, which are essential for determining the folded structure researchgate.nethyphadiscovery.comlibretexts.orgaroonchande.comlibretexts.org. NMR is particularly valuable for studying the solution structure of peptides, which may differ from their crystal structures nih.gov. Specialized NMR techniques, such as paramagnetic NMR, can be used to study metalloproteins and protein-protein interactions researchgate.net.

Data Tables

While specific detailed research findings with numerical data for this compound's structural analysis (like precise m/z values from MS or chemical shifts from NMR) were not extensively available in the provided search results, the general types of data obtained from these techniques for peptide characterization can be illustrated conceptually.

Conceptual Data Table: ESI-MS Data for a Hypothetical Peptide

m/zCharge State (n)Calculated Molecular Weight (M)
Peak 1 m/zn(Peak 1 m/z * n) - (n * mass of adduct ion)
Peak 2 m/zn+1(Peak 2 m/z * (n+1)) - ((n+1) * mass of adduct ion)
.........

Note: The mass of the adduct ion is typically the mass of a proton (1.0078 Da) for positively charged ions.

Conceptual Data Table: Partial 1H NMR Chemical Shifts for a Hypothetical Peptide

ProtonChemical Shift (ppm)MultiplicityIntegrationAssignment
Haδ1s, d, t, q, mRelative # of HSpecific amino acid residue and proton type
Hbδ2s, d, t, q, mRelative # of HSpecific amino acid residue and proton type
...............

Note: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet. Integration represents the relative number of protons giving rise to the signal.

Comparative Structural Analysis with Closely Related Cyclotides (e.g., Hyfl A-C, Hypa A, Circulin A)

Cyclotides are a fascinating family of plant-derived peptides characterized by a cyclic backbone and a knotted arrangement of three disulfide bonds, forming a cyclic cystine knot (CCK) motif. This unique structural framework confers exceptional stability. This compound belongs to this family and shares these fundamental characteristics. A comparative structural analysis with closely related cyclotides, such as Hyfl A-C, Hypa A, and Circulin A, reveals both conserved features and notable variations in sequence and conformation that contribute to the diversity and potentially distinct activities within this class of peptides.

All cyclotides, including this compound and the comparator peptides, share a conserved framework of six cysteine residues that form three disulfide bonds. This arrangement is fundamental to the cystine knot topology, where two disulfide bonds and the connecting backbone segments form a ring that is threaded by the third disulfide bond. nih.govnih.gov This structural motif is a hallmark of cyclotides and is crucial for their remarkable stability against thermal, chemical, and enzymatic degradation.

The primary sequences of these cyclotides, while maintaining the conserved cysteine framework, exhibit significant variations in the loops connecting the cysteine residues. These loops are the primary determinants of the specific biological activities and structural nuances of individual cyclotides. The available partial sequence for this compound is CGETCIYIPCFTEAVGCKCKDKVCYKN.

Comparative analysis of the amino acid sequences highlights regions of similarity and divergence:

CyclotideSequence (Cysteines in bold)Length (residues)ClassificationDisulfide Connectivity
This compoundC GETC IYIPC FTEAVG CK CKDKV CYKN (partial) ~29-30BraceletI-IV, II-V, III-VI
Hyfl ASC VYIPC TITALLG CS CK NKVCYNGIPC AE30BraceletI-IV, II-V, III-VI
Hyfl BGSPIQC AETC FIGKC YTEELG CT CTAFL CMKN30BraceletI-IV, II-V, III-VI
Hyfl CGSPRQC AETC FIGKC YTEELG CT CTAFL C**MKN30BraceletI-IV, II-V, III-VI
Hypa ASC VYIPC TITALLG CS CK NKVCYNGIPC AE30Cyclotide4-21, 8-23, 13-28
Circulin A(Sequence not explicitly provided in snippets)30BraceletI-IV, II-V, III-VI

_ Disulfide connectivity is generally I-IV, II-V, III-VI in the cyclic cystine knot motif of cyclotides, based on the arrangement of the six conserved cysteine residues (numbered I-VI in the linear precursor). The specific connectivity for Hypa A (4-21, 8-23, 13-28) corresponds to this general pattern based on its 30-residue sequence.

Hyfl B and Hyfl C are notable for containing a methionine residue in loop 6, a feature previously unseen in other cyclotides at the time of their characterization. Interestingly, the methionine in Hyfl B was found exclusively in the oxidized state, while in Hyfl C, both oxidized and unmodified forms were detected. These variations in amino acid composition and post-translational modification can influence the physicochemical properties and interactions of the cyclotides.

Structurally, cyclotides are broadly classified into two main subfamilies: bracelet and Möbius, distinguished primarily by the presence or absence of a cis-Pro residue in loop 5, which induces a 180-degree twist in the backbone of Möbius cyclotides. Circulin A, Hyfl A, Hyfl B, and Hyfl C are classified as bracelet cyclotides.

Detailed structural studies, such as NMR spectroscopy, have provided insights into the three-dimensional folds. The solution structure of Circulin A (PDB ID: 1BH4) reveals a compact structure stabilized by the cystine knot, featuring beta-turns and a distorted triple-stranded beta-sheet. nih.gov

While most bracelet cyclotides typically have a longer loop 3 (six to seven residues) that may form a helical segment, some, including this compound, Hyep A, and certain Hyfl cyclotides (Hyfl E, F, J, G, M), have a shorter loop 3 of only four residues. This shorter loop 3 in these bracelet cyclotides suggests that this region might form a turn, similar to what is observed in Möbius cyclotides, rather than a helix, indicating a structural feature that deviates from the typical bracelet fold and highlights the structural diversity within this subfamily.

Biosynthesis and Genetic Regulation of Hyep B

Proposed Pathways for Cyclotide Biosynthesis in Plants

The biosynthesis of cyclotides is a ribosomally-synthesized and post-translationally modified peptide (RiPP) pathway. This process begins with the transcription of genes encoding precursor proteins. These precursor proteins contain the sequence of the mature cyclotide embedded within a larger polypeptide chain.

The general proposed pathway involves several key steps:

Transcription and Translation: The gene encoding the cyclotide precursor protein is transcribed into mRNA, which is then translated into a linear polypeptide chain by ribosomes.

Targeting to the Endoplasmic Reticulum: The precursor protein typically contains an N-terminal signal sequence that directs it to the endoplasmic reticulum (ER).

Folding and Disulfide Bond Formation: Within the ER, the precursor protein undergoes folding, and disulfide bonds are formed between conserved cysteine residues. In cyclotides, there are typically six conserved cysteine residues that form three disulfide bonds, establishing the cyclic cystine knot motif dokumen.pubnih.govnih.gov.

Post-Translational Processing: The folded precursor protein is then processed by proteolytic cleavage and backbone cyclization to release the mature cyclic peptide.

While the core steps are generally conserved, variations in precursor protein architecture and processing enzymes can exist between different plant families and even between different cyclotide subfamilies. Research in Violaceae, the family to which Hybanthus epacroides belongs, has contributed significantly to understanding these pathways nih.gov.

Role of Precursor Proteins and Post-Translational Processing in Hyep B Maturation

Cyclotides like this compound are synthesized as part of larger precursor proteins. The generic configuration of these precursor proteins typically includes an endoplasmic reticulum signal sequence, a non-conserved pro-region, a highly conserved N-terminal repeat (NTR) region, the mature cyclotide domain, and often a short C-terminal tail. The cyclotide domain, which corresponds to the sequence of the mature cyclotide, is flanked by regions that are cleaved off during maturation.

Post-translational processing is crucial for the maturation of this compound and other cyclotides. A key enzymatic step involves backbone cyclization, which links the N-terminus of the cyclotide domain to its C-terminus, forming the characteristic cyclic structure. Asparaginyl endopeptidases (AEPs) have been identified as critical enzymes involved in this process. A conserved Asn or Asp residue at the C-terminus of the cyclotide domain in the precursor protein is important for AEP-mediated processing and cyclization. This residue becomes incorporated into loop 6 of the mature cyclotide. The cleavage points typically occur after a Lys, Gly, or Asn residue in the NTR sequence and the Asn or Asp residue in the cyclotide domain.

In some cases, precursor proteins can contain multiple cyclotide domains, which can be identical or different cyclotide sequences. The specific precursor protein structure and the suite of processing enzymes in Hybanthus epacroides would dictate the final mature form of this compound.

Genetic Basis for this compound Expression within Hybanthus epacroides

The expression of this compound in Hybanthus epacroides is governed by the genes encoding its precursor protein(s). In the Violaceae family, cyclotides are encoded by dedicated genes that produce these multi-domain precursor proteins. Analysis of cyclotide precursor sequences from cDNA in Violaceae has shown that these genes consist of an ER signal domain, a pro-region, and one to three mature cyclotide domains, each preceded by an N-terminal repeat (NTR) sequence.

Studies on Hybanthus species, including Hybanthus epacroides, have identified the presence of cyclotides and predicted cyclotide sequences from cDNA, indicating the genetic machinery for cyclotide production is present and active in these plants. The diversity of cyclotides observed within Hybanthus and other Violaceae genera is linked to the sequences of their precursor proteins and suggests evolutionary selection. While specific details on the gene encoding the this compound precursor in H. epacroides may require targeted genomic or transcriptomic studies, the general genetic basis aligns with that established for cyclotides in other Violaceae species.

Insights into Amino Acid Incorporations and Substitutions (e.g., Gln, Met, Lys, Glu residues)

The cyclic cystine knot framework of cyclotides is remarkably tolerant to amino acid substitutions in their backbone loops between the conserved cysteine residues dokumen.pubnih.gov. This tolerance is a key feature that contributes to their diverse sequences and potential for engineering dokumen.pubnih.gov.

Analysis of cyclotide sequences from various plant species, including Hybanthus, has provided insights into the types of amino acids that can be incorporated at different positions. While the six cysteine residues are absolutely conserved and essential for maintaining the CCK motif, the sequences of the inter-cysteine loops (loops 1-6) show considerable variation dokumen.pub.

Specific examples of amino acid variations observed in Hybanthus cyclotides include the presence of Gln and Met in loop 6, Lys in loop 2, and tandem Glu residues in loop 3 of Hyfl B and C from Hybanthus floribundus. Loop 1 is often the most conserved loop, with highly conserved glutamic acid and serine/threonine residues, and a predominantly glycine (B1666218) or alanine (B10760859) at another position, which are thought to play a role in structural stability through hydrogen bonding dokumen.pub.

The natural tolerance to sequence substitutions observed in cyclotides suggests that the biosynthetic machinery can accommodate a variety of amino acids at different positions within the cyclotide domain of the precursor protein. This inherent variability contributes to the chemical diversity of cyclotides found in nature and provides a basis for their potential use as scaffolds in peptide engineering dokumen.pubnih.gov. While specific data on amino acid incorporations and substitutions within this compound itself would require detailed sequence analysis of multiple this compound variants or related cyclotides in H. epacroides, the general principles observed in other Hybanthus cyclotides are likely applicable.

Molecular and Cellular Research on Hyep B and Cyclotide Mechanisms

Theoretical Frameworks of Cyclotide Bioactivity at the Molecular Level

The bioactivity of cyclotides is believed to be primarily mediated through interactions with biological membranes nih.gov. Theoretical frameworks suggest that cyclotides, often amphipathic due to the exposure of hydrophobic residues on their surface, interact with the lipid bilayers of cell membranes nih.gov. This interaction can lead to membrane disruption or pore formation, which is hypothesized to be a key mechanism for their various observed activities, such as insecticidal, antimicrobial, and cytotoxic effects nih.gov. The specific molecular mechanisms can be complex and depend on the cyclotide sequence, the membrane composition, and the resulting intricate molecular assemblies.

Role of Hyep B as a Plant Defensin (B1577277) in Host Immunity

Cyclotides are found in various plant families and are thought to function in planta as defense molecules. Their stability and insecticidal properties suggest a role in protecting plants against herbivores. While cyclotides, including members of the bracelet subfamily like this compound, are plant-derived and contribute to plant defense, specific research detailing the precise role of this compound itself as a plant defensin in host immunity is not extensively documented in the search results. Plant defensins, in general, are a class of peptides involved in innate immunity against pathogens. Cyclotides share some characteristics with defensins, such as their small size and disulfide bonds, but their unique cyclic and knotted structure distinguishes them.

Investigation of Molecular Interactions with Biological Targets

Research into cyclotide bioactivity involves investigating their interactions with biological targets, which are often cell membranes nih.gov. However, specific studies detailing the molecular interactions of this compound with particular biological targets are not prominent in the provided search results. General studies on cyclotides indicate that their membrane interactions are influenced by their physicochemical properties, such as hydrophobicity and charge distribution nih.gov.

Binding Studies (e.g., protein-protein interactions, receptor recognition)

While some peptides and proteins are known to interact with specific receptors or engage in protein-protein interactions to exert their effects, detailed binding studies specifically for this compound with protein targets or receptors were not found in the search results. General cyclotide mechanisms often emphasize membrane interaction rather than specific receptor binding, although some cyclotides have shown activity related to modulating protein-protein interactions in other contexts. The high affinity interaction of viruses with their receptors, like Hepatitis B virus with NTCP, involves specific binding sites and conformational changes, but this is not described for this compound.

Cellular Internalization Mechanisms and Permeability Studies

The mechanisms by which cyclotides, including this compound, enter cells or affect cellular permeability have been investigated for cyclotides in general due to their membrane activity nih.gov. Studies on other peptides, such as cell-penetrating peptides, highlight various internalization mechanisms including endocytosis. While cyclotides are known to interact with and potentially disrupt membranes, specific detailed studies on the cellular internalization mechanisms or permeability effects solely of this compound were not found in the search results. The ability of cyclotides to cross membranes is relevant to their potential as drug scaffolds or delivery agents nih.gov.

Structure-Activity Relationship (SAR) Studies for Cyclotide Bioactivity

Structure-Activity Relationship (SAR) studies on cyclotides aim to understand how variations in their amino acid sequence and structure relate to their biological activities nih.gov. These studies have shown that the unique cyclic and knotted structure is crucial for their stability and activity nih.gov. For cyclotides in general, SAR studies have indicated correlations between physicochemical properties, such as the distribution of hydrophobic and charged residues on the molecular surface, and their membrane-related activities like cytotoxicity and anthelmintic effects nih.gov. Regional hydrophobicity has also been correlated with anti-HIV activity in some cyclotides. While this compound's sequence is known, specific detailed SAR studies focused exclusively on this compound to elucidate the contribution of individual residues or regions to its activity were not identified in the provided search results. General cyclotide SAR principles would likely apply to this compound, suggesting that its membrane interactions and resulting bioactivity are influenced by its specific amino acid sequence and three-dimensional structure.

Synthetic and Recombinant Production of Hyep B for Research Applications

Chemical Synthesis Methodologies for Cyclotides (e.g., Native Chemical Ligation, Solid-Phase Peptide Synthesis)

Chemical synthesis is a primary method for producing cyclotides and their analogues uq.edu.au. Solid-Phase Peptide Synthesis (SPPS) is a foundational technique used to assemble the linear peptide chain nih.govacs.org. Both tert-butoxycarbonyl (Boc) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) based SPPS strategies have been developed for cyclotide synthesis uq.edu.auacs.orgmdpi.com. Fmoc-based SPPS is often preferred due to its use of milder reagents and simpler cleavage procedures uq.edu.aumdpi.com.

Once the linear peptide precursor is assembled using SPPS, a cyclization step is required to form the head-to-tail peptide backbone uq.edu.au. Native Chemical Ligation (NCL) is a commonly used method for this cyclization nih.govuq.edu.aunih.gov. NCL involves the reaction between an N-terminal cysteine and a C-terminal α-thioester, forming a transient thioester that rearranges into a native amide bond nih.govuq.edu.au. This reaction is chemoselective and compatible with unprotected side chains uq.edu.au. Intramolecular NCL is used to achieve backbone cyclization of the linear cyclotide precursor nih.gov.

Another approach for chemical cyclization involves the direct coupling of the Nα-amino and C-terminal carboxylic groups of fully side-chain protected linear peptides using coupling reagents like uronium salts nih.gov. This method, often performed in solution after cleavage from the resin, requires subsequent removal of side-chain protecting groups and oxidative folding to form the disulfide bonds nih.gov.

The linear precursors for NCL-mediated cyclization can be obtained through both Boc- and Fmoc-based SPPS nih.gov. While Boc chemistry was traditionally used for preparing peptide thioesters due to their incompatibility with repeated Fmoc deprotection cycles, Fmoc-compatible chemistries for synthesizing these intermediates have been developed more recently uq.edu.auacs.org.

After backbone cyclization, the three disulfide bonds characteristic of the cyclic cystine knot motif must be formed through oxidative folding nih.govmdpi.com. This folding process is crucial for achieving the correct, stable three-dimensional structure of the cyclotide nih.gov.

Recombinant Expression Systems and Strategies for Cyclotide Production

Recombinant expression offers an alternative route for cyclotide production, particularly for potentially larger scale production and the introduction of non-natural amino acids or modifications nih.govnih.gov. Naturally occurring cyclotides are produced in plants from ribosomally synthesized precursor proteins that undergo post-translational modifications, including cyclization and disulfide bond formation nih.govacs.orgnih.gov.

Recombinant production in standard microbial expression systems, such as Escherichia coli, is being explored nih.govd-nb.infotandfonline.com. However, these systems typically lack the specific enzymatic machinery required for cyclization found in plants d-nb.info. To overcome this, strategies often involve expressing the cyclotide sequence as a linear precursor fused to protein splicing units called inteins or utilizing plant-derived peptide ligases nih.govnih.govtandfonline.comresearchgate.net.

Intein-mediated approaches, such as Expressed Protein Ligation (EPL) or protein trans-splicing, allow for the in vitro or in vivo cyclization of the recombinant peptide nih.govtandfonline.comresearchgate.net. In these systems, the cyclotide sequence is often flanked by intein segments, which catalyze the excision of the cyclotide domain and the formation of a cyclic peptide bond nih.govtandfonline.com. For instance, the SICLOPPs system, based on cyanobacterial split inteins, has been used for the recombinant biosynthesis of cyclic kalata B1 tandfonline.com.

Another recombinant strategy involves the use of enzymes like asparaginyl endopeptidases (AEPs) or Sortase A, which can catalyze peptide ligation and cyclization nih.govresearchgate.net. Recombinantly produced AEPs have been shown to cyclize polypeptides, including cyclotides, in vitro nih.gov.

Recombinant expression can also be performed in plant cell cultures, which may offer advantages in terms of proper folding and post-translational modifications compared to microbial systems researchgate.net. Transgenic approaches, where cyclotide-encoding genes are introduced into non-native plants, are also being investigated, particularly for agricultural applications acs.orgresearchgate.net.

Challenges and Innovations in Laboratory-Scale Production

Despite advancements, laboratory-scale production of cyclotides, including Hyep B, faces several challenges. The complex structure, particularly the formation of the correct disulfide bonds within the cyclic cystine knot, can lead to misfolding and low yields in both chemical synthesis and recombinant expression uq.edu.auresearchgate.netresearchgate.netrsc.org. Achieving efficient and correct oxidative folding remains a significant bottleneck, especially for certain cyclotide subfamilies like the bracelet cyclotides uq.edu.aursc.org.

Chemical synthesis, while providing control over sequence and allowing the incorporation of non-natural amino acids, can be challenging and expensive, especially for larger quantities nih.govnih.gov. Low yields and unavoidable side reactions associated with certain chemical methods, particularly older Boc-based strategies, have been noted nih.gov.

Recombinant production in microbial systems can be limited by the lack of native cyclization machinery and the potential for inclusion body formation or misfolding d-nb.info. While intein-mediated and enzyme-catalyzed methods address cyclization, optimizing expression and folding conditions remains crucial nih.govd-nb.info.

Innovations are continuously being developed to address these challenges. In chemical synthesis, the development of Fmoc-compatible strategies for producing peptide thioesters has made cyclotide synthesis more accessible uq.edu.auacs.org. Microwave-assisted methods have also been explored to improve synthesis yields uq.edu.au. Novel chemical ligation strategies and "plug and play" approaches that bypass oxidative folding issues are also being investigated rsc.org.

In recombinant production, research focuses on optimizing expression systems, developing more efficient intein systems with improved splicing rates and promiscuous extein recognition sites, and exploring the use of plant-derived ligases in vitro or in engineered host systems d-nb.infotandfonline.comresearchgate.net. Plant cell cultures are also being explored as a potentially more suitable recombinant expression system for achieving correct folding and post-translational modifications researchgate.net. Computational design optimization is also being used to predict cyclotide-like sequences and prioritize candidates for synthesis based on predicted folding potential and stability contractlaboratory.comnih.gov.

The table below summarizes some key aspects of chemical synthesis and recombinant expression for cyclotides:

Production MethodKey TechniquesAdvantagesChallengesRelevance to this compound
Chemical Synthesis SPPS (Boc and Fmoc), NCL, Direct LigationControl over sequence, incorporation of non-natural amino acidsComplex folding, potential low yields, can be expensiveApplicable for producing this compound and modified analogues for research. nih.govuq.edu.auacs.org
Recombinant Expression Intein-mediated (EPL, trans-splicing), Enzyme-catalyzed ligation, Plant cell culturePotential for larger scale, potentially lower cost for large quantitiesLack of native cyclization machinery in standard hosts, folding challenges, yieldPotential for sustainable production of this compound, especially for large-scale needs. nih.govresearchgate.netnih.govd-nb.info

Computational and Theoretical Studies of Hyep B

In Silico Prediction of Hyep B Folding and Stability

In silico methods are frequently employed to predict the folding pathways and evaluate the stability of peptides and proteins. The unique cyclic structure and the cyclic cystine knot motif of cyclotides are known to confer exceptional stability, making them resistant to thermal, chemical, and enzymatic degradation. researchgate.netcolab.wsnih.gov Predictive tools can assess factors influencing protein folding and unfolding, as well as the impact of sequence variations on stability. Although in silico analyses have been performed on various cyclotides to assess parameters like physicochemical properties, sequence diversity, and membrane interactions, specific in silico predictions focused on the folding process or quantitative stability assessments specifically for this compound cyclotide were not found in the reviewed literature. nih.govresearchgate.netcolab.ws

Bioinformatics Analysis of Cyclotide Sequences and Evolutionary Relationships

Bioinformatics plays a crucial role in analyzing peptide sequences, identifying conserved motifs, and exploring evolutionary relationships within protein families. Cyclotide sequences exhibit variability, particularly in the loops connecting the conserved cysteine residues, while maintaining the stable cystine knot scaffold. colab.wsfrontiersin.orgnih.gov Bioinformatics approaches, including sequence alignment and phylogenetic analysis, have been applied to study the diversity and evolution of cyclotides across different plant species and families. frontiersin.org this compound is found in Hybanthus epacroides, a species within the Violaceae family, which is known to be a rich source of cyclotides. nih.govcolab.ws While general bioinformatics analyses contribute to understanding the broader cyclotide family, specific detailed bioinformatics analysis focused solely on the evolutionary relationships of this compound in comparison to other cyclotides was not specifically highlighted in the search results.

Future Research Directions and Unexplored Avenues

Complete Elucidation of Hyep B Structural Variants and Analogues

While some cyclotides from Hybanthus enneaspermus, the source plant of this compound, have been isolated and sequenced, the complete structural characterization of all variants and analogues, including this compound itself, remains a key area for future research. nih.gov The estimated number of cyclotides in the Violaceae family, to which Hybanthus belongs, is substantial, suggesting a vast landscape of undiscovered or partially characterized structures. diva-portal.org Advances in analytical techniques, particularly mass spectrometry (MS-MS), have significantly improved the ability to sequence cyclotides, but the process can still be time-consuming. diva-portal.org Future efforts should focus on applying and developing high-throughput methods for the isolation, sequencing, and full structural determination of this compound and its naturally occurring variants. diva-portal.org Understanding the subtle structural differences between analogues is crucial for correlating structure with biological activity.

Deeper Understanding of in planta Biosynthesis and Regulation

The biosynthesis of cyclotides involves ribosomal synthesis of a precursor protein followed by post-translational modifications, including disulfide bond formation and head-to-tail cyclization. acs.org Although progress has been made, the full details of the biosynthetic pathway and its regulation within the plant are not yet completely understood. acs.org Future research should aim to elucidate the specific enzymes involved in the cyclization of this compound and its analogues, as well as the genetic and environmental factors that influence their expression levels in Hybanthus enneaspermus. A deeper understanding of these processes could potentially enable controlled production of specific cyclotides or the engineering of plants to produce novel variants.

Comprehensive Characterization of this compound's Theoretical Biological Roles

While cyclotides are generally believed to function as defense molecules in plants, their specific biological roles and mechanisms of action are still under investigation. rsc.orgnih.gov Although some cyclotides have shown cytotoxic activity, the precise theoretical biological roles of this compound require comprehensive characterization. nih.gov Future research should explore the potential activities of purified this compound using a range of biological assays, focusing on areas suggested by the known functions of other cyclotides, such as insecticidal, antimicrobial, or cytotoxic effects. rsc.orgnih.govacs.org Investigating the interaction of this compound with biological membranes, a proposed mechanism for some cyclotide activities, would also be valuable. nih.govnih.gov

Development of Advanced Analytical and Methodological Tools for Cyclotide Research

The vast diversity of cyclotides presents challenges for their comprehensive analysis. diva-portal.org Future research needs to focus on developing more advanced analytical and methodological tools specifically tailored for cyclotide research. This includes improving isolation and purification techniques to handle complex plant extracts and low-abundance cyclotides like this compound. nih.govdiva-portal.org The development of more sensitive and high-throughput sequencing methods, potentially utilizing advancements in mass spectrometry and bioinformatics, is also crucial. diva-portal.org Furthermore, innovative approaches for studying cyclotide-membrane interactions and other molecular targets in vitro and in vivo are needed to fully understand their biological activities.

Exploration of Novel Molecular Interactions and Mechanisms

Understanding the molecular interactions of this compound is fundamental to elucidating its biological functions. Future research should investigate the specific molecules or cellular components that this compound interacts with. This could involve techniques such as protein binding assays, lipid overlay assays, and cell-based studies to identify potential targets. Given the proposed membrane-disrupting activity of some cyclotides, detailed studies on how this compound interacts with different membrane lipids and proteins are warranted. nih.govnih.gov Exploring these molecular interactions at a detailed level will provide insights into the mechanisms underlying any observed biological effects and could reveal novel therapeutic targets or applications.

Q & A

Q. How to optimize sample size calculations for in vivo studies of this compound’s toxicity?

  • Methodological Answer : Calculate power using pilot data (e.g., effect size from preliminary toxicity assays). For a two-group comparison (control vs. treatment), apply the formula: n=2(Zα/2+Zβ)2σ2Δ2n = \frac{2(Z_{\alpha/2} + Z_\beta)^2 \sigma^2}{\Delta^2}

    where Δ\Delta = minimum detectable effect, σ\sigma = standard deviation. Consult a statistician to validate assumptions .

Q. What ethical considerations are critical when designing clinical trials involving this compound?

  • Methodological Answer : Submit protocols to an institutional review board (IRB) for approval. Include informed consent forms detailing risks (e.g., hepatotoxicity), data anonymization procedures, and a DSMB (Data Safety Monitoring Board) for interim analyses. Reference guidelines from the Declaration of Helsinki .

Q. How to integrate multi-omics data (genomics, proteomics) to study this compound’s polypharmacology?

  • Methodological Answer : Use pathway enrichment tools (DAVID, Metascape) to identify overlapping targets. Apply machine learning (e.g., random forests) to prioritize high-confidence interactions. Validate with CRISPR-Cas9 knockouts of top candidate genes .

Data Management & Reporting

Q. What frameworks ensure robust data management in this compound research?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (e.g., LabArchives) for real-time data entry. Store raw data in repositories like Zenodo with unique DOIs. Create a Data Management Plan (DMP) outlining storage, sharing, and retention policies .

Q. How to address irreproducible results in this compound studies during peer review?

  • Methodological Answer : Disclose raw data, code, and instrument calibration logs as supplementary materials. Use standardized reporting checklists (e.g., ARRIVE for animal studies). Encourage independent validation through collaboration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.